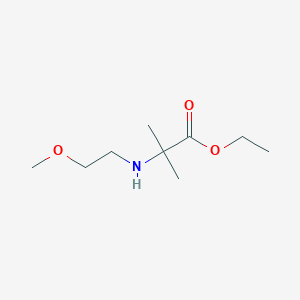![molecular formula C9H15NO B13519752 I+/--(Aminomethyl)bicyclo[2.2.1]hept-5-ene-2-methanol CAS No. 72799-72-5](/img/structure/B13519752.png)
I+/--(Aminomethyl)bicyclo[2.2.1]hept-5-ene-2-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-1-{bicyclo[2.2.1]hept-5-en-2-yl}ethan-1-ol is a compound characterized by a bicyclic structure with an amino and hydroxyl functional group. This compound is notable for its unique structural features, which include a norbornene ring system. The presence of both amino and hydroxyl groups makes it a versatile intermediate in organic synthesis and a potential candidate for various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-{bicyclo[2.2.1]hept-5-en-2-yl}ethan-1-ol typically involves the reaction of bicyclo[2.2.1]hept-5-en-2-ylmethanol with ammonia or an amine under specific conditions. One common method involves the use of a pressure reactor where cyclopentadiene reacts with allyl alcohol to form bicyclo[2.2.1]hept-5-en-2-ylmethanol, which is then aminated .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as distillation and crystallization to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-1-{bicyclo[2.2.1]hept-5-en-2-yl}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like acyl chlorides or anhydrides are used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives such as ketones, amides, and other substituted compounds.
Applications De Recherche Scientifique
2-amino-1-{bicyclo[2.2.1]hept-5-en-2-yl}ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-amino-1-{bicyclo[2.2.1]hept-5-en-2-yl}ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.2.1]hept-5-en-2-yl-methanol: Similar structure but lacks the amino group.
Bicyclo[2.2.1]hept-5-en-2-yl-4-methylbenzenesulfonate: Contains a sulfonate group instead of the amino and hydroxyl groups.
Bicyclo[2.2.1]hept-5-en-2-one: Contains a ketone group instead of the hydroxyl and amino groups.
Uniqueness
The presence of both amino and hydroxyl groups in 2-amino-1-{bicyclo[221]hept-5-en-2-yl}ethan-1-ol makes it unique compared to its analogs
Propriétés
Numéro CAS |
72799-72-5 |
|---|---|
Formule moléculaire |
C9H15NO |
Poids moléculaire |
153.22 g/mol |
Nom IUPAC |
2-amino-1-(2-bicyclo[2.2.1]hept-5-enyl)ethanol |
InChI |
InChI=1S/C9H15NO/c10-5-9(11)8-4-6-1-2-7(8)3-6/h1-2,6-9,11H,3-5,10H2 |
Clé InChI |
YRQLHPAOXUNHLC-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC(C1C=C2)C(CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


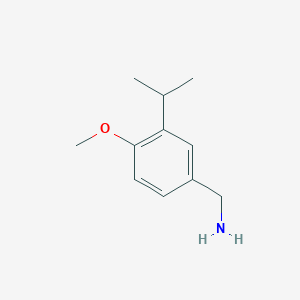

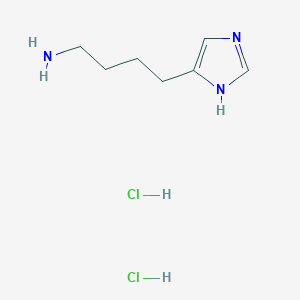
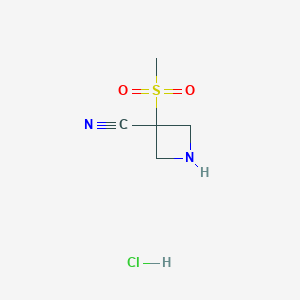
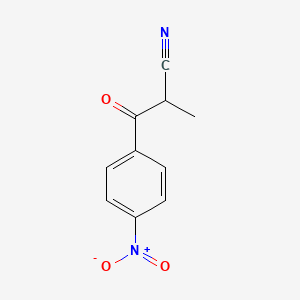


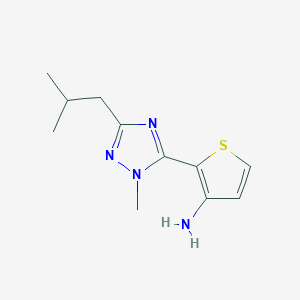

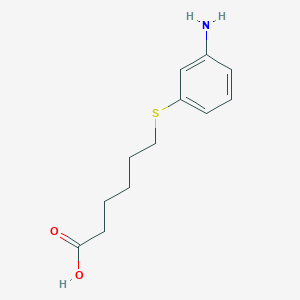
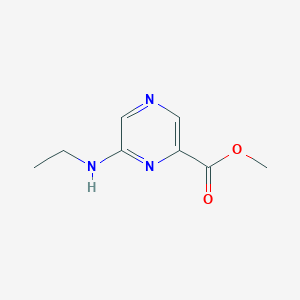

![4-methoxy-5H,6H,7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13519761.png)
